Cas no 35487-11-7 (ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate)
ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- MFCD08443869
- 35487-11-7
- ETHYL 3-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE
- starbld0010092
- LH0001
-
- MDL: MFCD08443869
- Inchi: 1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
- InChI Key: POTIFIOOEGATLF-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NNC=1C1C=CC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 261.07495584Da
- Monoisotopic Mass: 261.07495584Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 101Ų
ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB424231-1 g |
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate |
35487-11-7 | 1 g |
€623.20 | 2023-07-18 | ||
| abcr | AB424231-5 g |
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate |
35487-11-7 | 5 g |
€1,248.00 | 2023-07-18 | ||
| abcr | AB424231-1g |
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate; . |
35487-11-7 | 1g |
€623.20 | 2025-02-13 | ||
| abcr | AB424231-5g |
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate; . |
35487-11-7 | 5g |
€1248.00 | 2025-02-13 | ||
| Chemenu | CM332260-1g |
Ethyl 5-(4-nitrophenyl)-1h-pyrazole-4-carboxylate |
35487-11-7 | 95%+ | 1g |
$1151 | 2023-02-02 | |
| Chemenu | CM332260-5g |
Ethyl 5-(4-nitrophenyl)-1h-pyrazole-4-carboxylate |
35487-11-7 | 95%+ | 5g |
$2830 | 2023-02-02 | |
| Chemenu | CM332260-10g |
Ethyl 5-(4-nitrophenyl)-1h-pyrazole-4-carboxylate |
35487-11-7 | 95%+ | 10g |
$4268 | 2023-02-02 | |
| abcr | AB424231-10g |
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate; . |
35487-11-7 | 10g |
€1588.80 | 2025-02-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197078-1g |
Ethyl 5-(4-nitrophenyl)-1h-pyrazole-4-carboxylate |
35487-11-7 | 98% | 1g |
¥10472.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197078-5g |
Ethyl 5-(4-nitrophenyl)-1h-pyrazole-4-carboxylate |
35487-11-7 | 98% | 5g |
¥25748.00 | 2024-05-17 |
ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Suppliers
ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Recent Advances in the Study of Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate (CAS: 35487-11-7)
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS: 35487-11-7) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, structural modifications, and biological activities, shedding light on its promising therapeutic potential. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future directions.
One of the key areas of interest in recent research has been the synthesis and optimization of ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient one-pot synthesis method for this compound, achieving high yields and purity. The study highlighted the importance of reaction conditions, such as temperature and solvent choice, in optimizing the synthesis process. Furthermore, the researchers explored various structural analogs, revealing that the nitro group at the para position of the phenyl ring plays a critical role in the compound's biological activity.
In terms of biological activity, ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has shown promising results as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2023) reported that the compound exhibited selective COX-2 inhibition with an IC50 value of 1.2 µM, significantly lower than its COX-1 inhibition activity. This selectivity suggests its potential as a lead compound for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another noteworthy application of ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is in the field of anticancer research. A 2023 study in the European Journal of Medicinal Chemistry investigated the compound's effects on various cancer cell lines, including breast and lung cancer. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase-3 and -9, along with the inhibition of the PI3K/Akt signaling pathway. These findings suggest its potential as a chemotherapeutic agent, although further in vivo studies are needed to validate its efficacy and safety.
Recent advancements in computational chemistry have also contributed to the understanding of ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate's mechanism of action. Molecular docking studies (Journal of Molecular Graphics and Modelling, 2023) revealed that the compound binds to the active site of COX-2 with high affinity, forming hydrogen bonds with key amino acid residues. These insights are valuable for the rational design of more potent and selective derivatives.
In conclusion, ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS: 35487-11-7) represents a versatile scaffold with significant potential in drug discovery. Recent studies have elucidated its synthesis, biological activities, and mechanisms of action, paving the way for future research and development. Continued exploration of its derivatives and in vivo studies will be crucial to fully realize its therapeutic applications.
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